TNBC-Selective Cytotoxicity: Head-to-Head IC₅₀ Comparison with Tamoxifen, C10, and IC-163 Across Four TNBC and One Non-TNBC Cell Line
In a head-to-head cell-viability panel (MDA‑MB‑231, MDA‑MB‑453, SUM‑159, BT‑20, and MCF‑7), the target compound (designated 2-5) inhibited three of four TNBC lines with IC₅₀ values of 2.91–3.12 μM, while sparing the non‑TNBC MCF‑7 line (IC₅₀ >40 μM). In contrast, the clinical comparator tamoxifen showed no selectivity (MCF‑7 IC₅₀ 9.08 μM; TNBC IC₅₀ 2.03–13.48 μM), and the parental hit C10 displayed an even less favorable profile (MCF‑7 IC₅₀ 9.38 μM; TNBC IC₅₀ 5.34–11.13 μM). The benzenesulfonamide IC‑163 was completely inactive (all IC₅₀ >40 μM) [1].
| Evidence Dimension | Antiproliferative IC₅₀ (μM) on TNBC versus non‑TNBC breast cell lines |
|---|---|
| Target Compound Data | MDA‑MB‑231 3.12; MDA‑MB‑453 2.95; SUM‑159 2.91; BT‑20 >40; MCF‑7 >40 |
| Comparator Or Baseline | Tamoxifen: MDA‑MB‑231 2.03, MDA‑MB‑453 3.64, SUM‑159 13.48, BT‑20 8.54, MCF‑7 9.08. C10: MDA‑MB‑231 5.34, MDA‑MB‑453 2.30, SUM‑159 11.13, BT‑20 10.63, MCF‑7 9.38. IC‑163: all >40. |
| Quantified Difference | Target compound MCF‑7 IC₅₀ >40 μM vs. tamoxifen MCF‑7 IC₅₀ 9.08 μM (≥4.4‑fold selectivity window); target compound SUM‑159 IC₅₀ 2.91 μM vs. tamoxifen SUM‑159 IC₅₀ 13.48 μM (4.6‑fold more potent). |
| Conditions | MDA‑MB‑231, MDA‑MB‑453, SUM‑159, BT‑20 (TNBC) and MCF‑7 (ER⁺ non‑TNBC) cell lines; 72‑h MTS assay; data from Table 2, Molecules 2018. |
Why This Matters
For researchers requiring a chemical probe that discriminates TNBC from ER⁺ breast cancer cells, the target compound offers a selectivity window unattainable with tamoxifen or C10, reducing confounding anti‑proliferative effects in ER⁺ models.
- [1] Chen, Y.; Tang, Y.; Mao, B.; Li, W.; Jin, H.; Zhang, L.; Liu, Z. Discovery of N-(Naphtho[1,2-b]Furan-5-Yl) Benzenesulfonamides as Novel Selective Inhibitors of Triple-Negative Breast Cancer (TNBC). Molecules 2018, 23, 678; Table 2. View Source
